molecular formula C14H14FN3O3S B3002911 Methyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946313-33-3

Methyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B3002911
M. Wt: 323.34
InChI Key: XIZKCAWEWLMPKJ-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic compound. Thiazole is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazole derivatives have been studied for their pharmacological activities .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar thiazole derivatives have been synthesized from corresponding precursors under certain conditions . For instance, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide were reacted under Hantzsch thiazole synthesis conditions to yield a new compound .


Molecular Structure Analysis

The molecular structure of similar thiazole derivatives has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The chemical reactions involving similar thiazole derivatives have been studied. For instance, the reaction of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions was monitored by TLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar thiazole derivatives have been analyzed using spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Antitumor and Antifilarial Potential

The synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a related compound, has demonstrated potential as an antitumor and antifilarial agent. This compound showed significant in vivo antifilarial activity and inhibited the growth of L1210 leukemic cells by blocking mitosis, indicating its cytotoxic activity could be leveraged in scientific research for developing new therapeutic agents (Kumar et al., 1993).

Metabolic Studies

UMF-078, a compound with structural similarities, has been the focus of metabolic studies to understand its behavior in biological systems. A HPLC method developed for this purpose could serve as a basis for studying the metabolism and pharmacokinetics of Methyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, potentially aiding in the design of more efficient drug delivery systems and improving therapeutic efficacy (Issar et al., 1999).

Anticancer Activity

Compounds with similar structures have been investigated for their anticancer activities. For instance, fluorine-containing compounds with isoxazolylamino and phosphonate groups showed moderate anticancer activity. This highlights the potential of Methyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate in cancer research, possibly offering a new avenue for developing targeted cancer therapies (Song et al., 2005).

Environmental and Agricultural Applications

The degradation of carbendazim, a structurally related compound, by microbial action has been studied to mitigate environmental contamination. The isolation of carbendazim-degrading microorganisms like Rhodococcus erythropolis offers insight into bioremediation strategies that could be applied to similar compounds, including Methyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, to address environmental persistence and toxicity concerns (Zhang et al., 2013).

Biochemical Characterization and Bioremediation

A novel carbendazim-hydrolyzing esterase from Nocardioides sp. has been characterized for its potential in enzymatic bioremediation. This enzyme efficiently hydrolyzed carbendazim to less harmful metabolites. Research into similar enzymes could provide valuable tools for the detoxification and bioremediation of environments contaminated with Methyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate and related compounds, promoting safer agricultural practices and reducing environmental impact (Pandey et al., 2010).

Future Directions

The future directions in the study of thiazole derivatives involve the discovery and development of new molecules with novel modes of action to treat microbial infections and cancer . These compounds have the potential to be used as lead compounds for rational drug designing .

properties

IUPAC Name

methyl N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3S/c1-21-14(20)18-13-17-11(8-22-13)6-12(19)16-7-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZKCAWEWLMPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

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